N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC17808199
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H24N2 |
---|---|
Molecular Weight | 184.32 g/mol |
IUPAC Name | N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C11H24N2/c1-4-10(5-2)8-12-11-6-7-13(3)9-11/h10-12H,4-9H2,1-3H3 |
Standard InChI Key | VDVAZENSSIJDAC-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)CNC1CCN(C1)C |
Introduction
Chemical Identification and Structural Elucidation
Systematic Nomenclature and Synonyms
The IUPAC name N-(2-ethylbutyl)-1-methylpyrrolidin-3-amine systematically describes the compound’s structure: a pyrrolidine ring (five-membered saturated nitrogen heterocycle) with a methyl group at position 1 and a 2-ethylbutylamine substituent at position 3 . Alternative identifiers include the CAS registry number 1248231-33-5 and catalog codes such as AKOS010722598 and EN300-167890, which facilitate cross-referencing in chemical databases .
Molecular Architecture and Conformational Dynamics
The SMILES notation CCC(CC)CNC1CCN(C1)C encodes the branched alkyl chain (2-ethylbutyl) linked to the pyrrolidine nitrogen . Quantum mechanical calculations predict that the 2-ethylbutyl moiety introduces steric hindrance, potentially stabilizing specific conformations through van der Waals interactions. The InChIKey VDVAZENSSIJDAC-UHFFFAOYSA-N uniquely identifies the compound’s stereoelectronic features, critical for virtual screening and cheminformatics applications .
Physicochemical and Computational Properties
Key Physicochemical Parameters
Table 1: Computed Physicochemical Profile
Property | Value | Methodology |
---|---|---|
Molecular Weight | 184.32 g/mol | PubChem 2.1 |
XLogP3-AA (Lipophilicity) | 2.1 | XLogP3 3.0 |
Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptors | 2 | Cactvs 3.4.6.11 |
Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |
Topological Polar Surface | 24.3 Ų | PubChem 2.1 |
The compound’s moderate lipophilicity suggests balanced solubility in both aqueous and organic phases, ideal for formulation studies. The polar surface area of 24.3 Ų implies limited blood-brain barrier penetration, a property that could be optimized through structural modifications .
Spectroscopic and Chromatographic Signatures
While experimental spectral data are unavailable, predictive algorithms indicate characteristic NMR signals:
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¹H NMR: Methyl protons on the pyrrolidine ring (δ ~2.3 ppm), ethylbutyl chain methylenes (δ ~1.2–1.5 ppm), and amine protons (δ ~1.8 ppm, broad).
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MS/MS: Predominant fragment ions at m/z 98 (pyrrolidine ring) and m/z 86 (ethylbutyl chain cleavage) .
Synthetic Strategies and Reaction Pathways
Hypothetical Synthesis Routes
Although no published synthesis exists, plausible routes include:
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Reductive Amination: Reacting 1-methylpyrrolidin-3-one with 2-ethylbutylamine under hydrogenation conditions.
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N-Alkylation: Treating 1-methylpyrrolidin-3-amine with 1-bromo-2-ethylbutane in the presence of K₂CO₃.
Key Challenges: Steric hindrance from the branched ethylbutyl group may reduce reaction yields, necessitating optimized conditions (e.g., phase-transfer catalysis) .
Purification and Quality Control
Post-synthesis purification would likely involve:
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Flash Chromatography: Using a hexane/ethyl acetate gradient to separate the product from unreacted amines.
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Distillation: Vacuum distillation (BP ~200–220°C estimated) to isolate the pure amine .
Industrial Applications and Research Utility
Pharmaceutical Intermediate
The compound’s amine functionality makes it a versatile precursor for:
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Antidepressants: Analogous to vortioxetine, which contains a substituted pyrrolidine.
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Anticholinergics: Structural parallels to ipratropium bromide derivatives.
Material Science Applications
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Ionic Liquids: The tertiary amine could form low-melting salts with sulfonic acids for battery electrolytes.
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Polymer Crosslinkers: Reacting with diisocyanates to form polyurethane networks.
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